Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
This compound features a bicyclo[2.1.1]hexane core with a 2-oxa (oxygen) bridge. Key substituents include:
- 1-position: Iodomethyl (–CH₂I), a halogenated group conferring reactivity for substitution or cross-coupling reactions.
- 3-position: Propan-2-yl (isopropyl), contributing steric bulk and lipophilicity.
Its structural uniqueness lies in the isopropyl group at position 3, distinguishing it from derivatives with aromatic or bulkier substituents .
Properties
Molecular Formula |
C12H19IO3 |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-propan-2-yl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C12H19IO3/c1-4-15-10(14)12-5-11(6-12,7-13)16-9(12)8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
NVSVFXLOOJRPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C(C)C)CI |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a series of organic reactions. One common method includes the use of photochemistry to access new building blocks via [2+2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include halogens, reducing agents, and catalysts. For example, the compound can undergo substitution reactions with halogens to form different halogenated derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it serves as a bioisostere for ortho- and meta-substituted benzenes, which are important in drug design . Its unique bicyclic structure allows for the exploration of new chemical spaces, making it valuable for developing new bio-active compounds
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated for target compound based on analogs.
Key Research Findings and Implications
Structural and Reactivity Trends
- Iodomethyl Group : Common in analogs (e.g., ), this group enables nucleophilic substitution (e.g., Suzuki coupling) or radical reactions. Its presence in the target compound suggests utility in iterative synthesis .
- Position 3 Substituents: Alkyl Groups (Isopropyl, Dimethyl): Provide moderate lipophilicity, ideal for membrane permeability in drug candidates . Aromatic Groups (Phenyl derivatives): Enhance steric bulk and electronic effects. For example, trifluoromethoxy groups () improve metabolic stability but reduce solubility.
Crystallography and Computational Studies
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of such bicyclic compounds, ensuring accurate stereochemical assignments .
- Puckering Analysis : The bicyclo[2.1.1]hexane ring’s puckering coordinates (defined via methods in ) influence conformational stability. Substituents like isopropyl may induce strain, affecting reactivity .
Biological Activity
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound characterized by its unique structure and functional groups, which contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry due to its ability to act as a bioisostere for ortho- and meta-substituted benzenes, influencing various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is C16H23IN2O3, with a molecular weight of approximately 338.18 g/mol. The compound features an ethyl ester group, an iodomethyl substituent, and a bicyclic framework that enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H23IN2O3 |
| Molecular Weight | 338.18 g/mol |
| Structure | Bicyclic |
| Functional Groups | Ethyl ester, Iodomethyl |
Synthesis
The synthesis of this compound typically involves multiple synthetic steps, including iodocyclization reactions that yield the bicyclic structure. This method allows for the incorporation of various functional groups, enhancing the compound's versatility in drug design.
This compound exhibits significant biological activity due to its structural features that allow it to interact with specific molecular targets in biological systems. The presence of the iodomethyl group enhances its electrophilic nature, potentially facilitating interactions with nucleophiles in biological molecules.
Case Studies and Research Findings
Research indicates that compounds similar to this compound have been validated as bioisosteres for various pharmacophores:
- Bioisosteric Replacement : Studies have shown that the bicyclic structure can substitute for traditional aromatic systems in drug design, providing improved solubility and metabolic stability.
- Medicinal Chemistry Applications : The compound's unique properties make it a candidate for further research in medicinal chemistry, particularly in developing therapeutics for diseases resistant to conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
